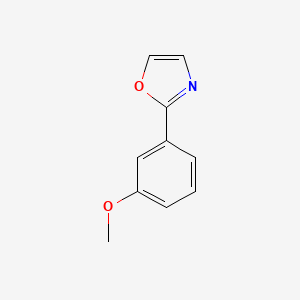

2-(3-Methoxyphenyl)-1,3-oxazole

Description

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3 |

InChI Key |

DVJMBMSYOLGBLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendancy of the 3-Methoxyphenyl Oxazole Scaffold: A Technical Guide for Drug Discovery

Introduction: The Oxazole Core and the Strategic Importance of the 3-Methoxyphenyl Moiety

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for potent and selective engagement with a wide array of biological targets.[2][3] This has led to the development of numerous oxazole-containing compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][4]

Within the vast chemical space of substituted oxazoles, the introduction of a methoxyphenyl group has been repeatedly shown to enhance biological activity.[5] This guide focuses specifically on the 3-methoxyphenyl substitution, a structural motif of increasing interest in contemporary drug discovery. The meta-position of the methoxy group introduces a unique electronic and steric profile that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive literature review on the synthesis, biological activities, and therapeutic potential of 3-methoxyphenyl substituted oxazoles.

Synthetic Strategies for 3-Methoxyphenyl Substituted Oxazoles: A Field-Proven Perspective

The construction of the oxazole ring with a 3-methoxyphenyl substituent can be approached through several established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the oxazole core (C2, C4, or C5) and the availability of starting materials.

Key Synthetic Methodologies

Several classical and modern synthetic reactions are employed for the synthesis of oxazole derivatives. These include:

-

Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles.[4]

-

Fischer Oxazole Synthesis: This approach utilizes the condensation of cyanohydrins with aldehydes to yield 2,5-disubstituted oxazoles.[4]

-

Bredereck Reaction: The reaction between α-haloketones and formamide provides a route to oxazoles.[4]

-

Van Leusen Oxazole Synthesis: A versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7]

The Van Leusen reaction is particularly noteworthy for its mild reaction conditions and broad substrate scope, making it a powerful tool for the synthesis of diverse oxazole libraries.[6][7]

Experimental Protocol: Synthesis of 5-(3-Methoxyphenyl)oxazole via the Van Leusen Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(3-methoxyphenyl)oxazole, a representative example of a 3-methoxyphenyl substituted oxazole. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Experimental Workflow:

Caption: A stepwise workflow for the synthesis of 5-(3-methoxyphenyl)oxazole.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol.

-

Rationale: Methanol serves as a suitable polar protic solvent for this reaction.

-

-

Addition of Reagents: To the stirred solution, add potassium carbonate (1.1 equivalents) followed by tosylmethyl isocyanide (TosMIC) (0.55 equivalents).

-

Rationale: Potassium carbonate acts as a base to deprotonate the TosMIC, generating the nucleophilic species required for the reaction. TosMIC is the key reagent that provides the C-N-C backbone of the oxazole ring.

-

-

Reaction Progression: Heat the reaction mixture to 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Rationale: Heating accelerates the rate of reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and dilute with ethyl acetate.

-

Rationale: Quenching with water stops the reaction. Ethyl acetate is a common organic solvent for extraction.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate to recover any dissolved product.

-

Rationale: This ensures maximum recovery of the desired product from the aqueous phase.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: Anhydrous sodium sulfate removes any residual water from the organic phase. Concentration removes the solvent to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Rationale: Flash chromatography separates the desired product from unreacted starting materials and byproducts.

-

-

Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential: The Impact of the 3-Methoxyphenyl Substituent

The presence of a 3-methoxyphenyl group on the oxazole scaffold has been associated with a range of promising biological activities, particularly in the fields of oncology and immunology.

Anticancer Activity

Several studies have highlighted the potential of methoxyphenyl-substituted oxazoles as anticancer agents. The 3-methoxyphenyl moiety, in particular, has been shown to contribute to the cytotoxic effects of these compounds. For instance, a study on 1,3,4-thiadiazoles, a related heterocyclic system, demonstrated that the presence of a 3-methoxyphenyl group was important for their antitumor activity.[5]

A notable example in the broader context of methoxyphenyl-substituted heterocycles is the discovery of trimethoxyphenylbenzo[d]oxazoles as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4).[8] One of the lead compounds from this study induced apoptosis and G2/M phase cell cycle arrest in glioma and lung cancer cells.[8] The mechanism of action involved the disruption of the microtubule network and the downregulation of cyclin B1 and cdc25C.[8]

Table 1: Anticancer Activity of Representative Methoxyphenyl-Substituted Heterocycles

| Compound ID | Structure | Cancer Cell Line | IC50 (nM) | Reference |

| 4r | 7-(indol-5-yl)-4-(3,4,5-trimethoxyphenyl)benzo[d]oxazole | Glioma (U251) | 300 ± 50 | [8] |

| Lung (A549) | 39.5 (average) | [8] | ||

| SCT-4 | 2-((4-methoxyphenyl)amino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Breast (MCF-7) | >100 µM (weak activity) | [5] |

Diagram of the Proposed Anticancer Mechanism of Action:

Caption: Proposed mechanism of anticancer activity for certain methoxyphenyl-oxazoles.

Anti-inflammatory Activity

Methoxyphenolic compounds, in general, have been reported to possess anti-inflammatory properties.[9] Studies on human airway cells have shown that these compounds can inhibit the expression of multiple inflammatory mediators, including various cytokines and chemokines.[9] While specific studies on the anti-inflammatory effects of 3-methoxyphenyl substituted oxazoles are limited, the known anti-inflammatory potential of the methoxyphenyl moiety suggests that this is a promising area for future investigation. For example, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a methoxy phenyl substitution have demonstrated good anti-inflammatory activity.[10]

Conclusion and Future Directions

The 3-methoxyphenyl substituted oxazole scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the favorable biological properties conferred by the 3-methoxyphenyl group, makes them attractive targets for medicinal chemistry campaigns. The demonstrated anticancer potential, particularly through mechanisms such as tubulin and PDE4 inhibition, warrants further investigation and optimization of lead compounds.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a broader range of 3-methoxyphenyl oxazole derivatives with diverse substitution patterns at other positions of the oxazole ring.

-

In-depth Mechanistic Studies: Elucidation of the precise mechanisms of action for the observed biological activities, including the identification of specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to guide the rational design of more potent and selective compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By pursuing these avenues of research, the full therapeutic potential of 3-methoxyphenyl substituted oxazoles can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online] Available at: [Link]

-

Ivanova, Y. B., Svetoslavov, F. E., & Petrov, O. I. (2024). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Molbank, 2024(3), M1866. [Online] Available at: [Link]

-

Wang, W., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 224, 113700. [Online] Available at: [Link]

-

Saeed, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Online] Available at: [Link]

-

Abdullahi, A., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 29(5), 1083. [Online] Available at: [Link]

-

Kaushik, N., Kumar, N., & Kumar, A. (2016). Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[5][11][12]triazolo[3,4-b][5][8][11]thiadiazine. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 16(1), 70-80. [Online] Available at: [Link]

-

Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Online] Available at: [Link]

-

Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, [Online] Available at: [Link]

-

Pharma Tutor. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Online] Available at: [Link]

-

Saeed, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed, [Online] Available at: [Link]

-

Kaushik, N., Kumar, N., & Kumar, A. (2016). Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[5][11][12]triazolo[3,4-b][5][8][11]thiadiazine. ResearchGate, [Online] Available at: [Link]

-

Alagarsamy, V., Gopinath, M., & Parthiban, P. (2010). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Medicinal Chemistry Research, 19(5), 453-463. [Online] Available at: [Link]

-

Dr. Kiran R. Avhad. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Online] Available at: [Link]

-

Stefanson, A. L., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. [Online] Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2013). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Archiv der Pharmazie, 346(10), 738-746. [Online] Available at: [Link]

-

Ali, B., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5679. [Online] Available at: [Link]

-

Melesina, J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6777. [Online] Available at: [Link]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Graphical representation of the structure–activity relationship. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Biological profile of oxazole derivatives. [Online] Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Online] Available at: [Link]

-

Kumar, D., & Kumar, R. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal, 5(11), 110-118. [Online] Available at: [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 3021-3043. [Online] Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar, [Online] Available at: [Link]

-

Kumar, A., et al. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 27(19), 6537. [Online] Available at: [Link]

-

Isca, C., et al. (2021). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 26(16), 4983. [Online] Available at: [Link]

-

Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367. [Online] Available at: [Link]

-

Chen, S., et al. (2023). An Overview of Bioactive 1,3-Oxazole-containing Alkaloids from Marine Organisms. Marine Drugs, 21(8), 448. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: Electronic Characterization and Dipole Moment Analysis of 2-(3-Methoxyphenyl)-1,3-oxazole

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-methoxyphenyl)-1,3-oxazole , a critical heterocyclic scaffold in medicinal chemistry and optoelectronics. Unlike its para-substituted counterparts, the meta-methoxy substitution introduces unique electronic asymmetry that significantly influences the molecular dipole moment (

Molecular Architecture & Electronic Theory

Electronic Distribution and Mesomeric Effects

The 1,3-oxazole ring is a

-

Inductive Effect (-I): The oxygen of the methoxy group withdraws electron density through the

-framework. -

Mesomeric Effect (+M): The lone pairs on the methoxy oxygen donate electron density into the

-system. -

Meta-Coupling: Unlike para-substitution, where the +M effect can conjugate directly with the oxazole ring (push-pull system), the meta position prevents direct resonance delocalization into the oxazole nitrogen. This results in the inductive effect dominating , leading to a distinct electrostatic potential map (MEP) compared to the 4-methoxyphenyl isomer.

Computational Prediction (DFT Protocol)

To accurately predict the electronic properties before experimental validation, Density Functional Theory (DFT) is the standard.

Standard Protocol for 2-Aryloxazoles:

-

Software: Gaussian 16 or ORCA.

-

Functional: B3LYP (hybrid functional) or

B97X-D (for dispersion corrections). -

Basis Set: 6-311++G(d,p) (essential for capturing diffuse functions on lone pairs).

-

Solvent Model: IEFPCM (Benzene or Dioxane).

Key Electronic Parameters (Theoretical):

| Parameter | Value (Est.) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Nucleophilic reactivity; Oxidation potential. |

| LUMO Energy | -1.8 eV | Electrophilic susceptibility; Reduction potential. |

| Band Gap | 4.4 eV | UV-Vis absorption edge (~280-300 nm). |

| Dipole Moment (

Note: The dipole moment of unsubstituted 2-phenyloxazole is ~1.50 D. The meta-methoxy group adds a vector that does not align linearly, resulting in a net dipole typically higher than the parent but lower than the para isomer (which can reach ~3.0 D due to direct conjugation).

Experimental Determination of Dipole Moment

While computational values are useful, experimental validation is required for precise QSAR modeling. The Guggenheim-Smith method is the gold standard for determining

The Guggenheim-Smith Protocol

Principle:

The method relies on measuring the dielectric constant (

- = Molecular weight of solute.

- = Temperature (Kelvin).

- = Dielectric constant of pure solvent.

- = Slope of dielectric constant vs. weight fraction.[3]

-

= Slope of refractive index squared (

Step-by-Step Workflow

-

Preparation: Prepare 5 dilute solutions of 2-(3-methoxyphenyl)-1,3-oxazole in HPLC-grade benzene (Concentration range: 0.01 to 0.05 mass fraction).

-

Dielectric Measurement: Use a Dipolemeter (e.g., WTW DM01) thermostated at 25.0°C. Measure the capacitance/dielectric constant (

) for each concentration. -

Refractive Index: Measure

for each solution using an Abbe refractometer at 25.0°C. Calculate -

Data Plotting:

-

Plot

vs. weight fraction ( -

Plot

vs. weight fraction (

-

-

Calculation: Input slopes into the Guggenheim equation.

Synthetic Pathway (Self-Validating Protocol)

To characterize the compound, high-purity material is essential. The Van Leusen Oxazole Synthesis or the Robinson-Gabriel Cyclization are preferred. Below is the Robinson-Gabriel approach modified for 3-methoxy derivatives.

Reaction Scheme

Precursor: 3-Methoxybenzamide + 2-Bromoacetaldehyde (or Bromoacetyl bromide equivalent).

Figure 1: Synthetic pathway for the production of 2-(3-methoxyphenyl)-1,3-oxazole via cyclodehydration.[4]

Detailed Protocol

-

Amide Formation: React 3-methoxybenzoyl chloride with aminoacetaldehyde diethyl acetal in the presence of triethylamine (DCM solvent, 0°C to RT, 4h).

-

Cyclization: Treat the resulting intermediate with Polyphosphoric Acid (PPA) or conc. H

SO -

Workup: Pour onto crushed ice. Neutralize with NaHCO

(critical for oxazole stability). Extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

-

Validation:

-

1H NMR (CDCl3): Look for oxazole singlet at

7.7-7.9 ppm (C4-H, C5-H) and methoxy singlet at -

Melting Point: Distinctive sharp range (approx. 40-50°C depending on purity).

-

Visualization of Dipole Vector Logic

The vector addition of the oxazole core and the substituent determines the final electronic moment.

Figure 2: Vector addition logic distinguishing the meta-isomer from para-substituted analogues.

References

-

Guggenheim, E. A. (1949). "The Determination of Dipole Moments". Transactions of the Faraday Society, 45, 714–720.

-

Smith, J. W. (1950). "Some developments of Guggenheim's simplified procedure for computing electric dipole moments". Transactions of the Faraday Society, 46, 394-399.

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard reference for DFT methodologies).

-

Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Journal of Organic Chemistry. (Primary source for oxazole synthesis).

-

PubChem. (2024). "2-(3-Methoxyphenyl)oxazole Compound Summary". National Library of Medicine.

Sources

Troubleshooting & Optimization

Minimizing side reactions during 2-(3-Methoxyphenyl)-1,3-oxazole synthesis

Current Status: Operational Topic: Minimizing Side Reactions & Optimization Ticket ID: OX-2-MET-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Challenge

Synthesizing 2-(3-methoxyphenyl)-1,3-oxazole requires balancing the formation of the aromatic oxazole ring against the stability of the meta-methoxy substituent. The methoxy group is an electron-donating group (EDG) that activates the phenyl ring, making it susceptible to electrophilic attack (halogenation) and Lewis acid-mediated cleavage (demethylation).

This guide focuses on two primary synthetic workflows:

-

Robinson-Gabriel Cyclodehydration: The industry standard for 2-substituted oxazoles.

-

Iodine-Mediated Oxidative Cyclization: A modern, metal-free approach.

Workflow A: Robinson-Gabriel Cyclodehydration

The Protocol: This method involves the cyclization of an

Troubleshooting Module: "My Yield is Low & I See Phenolic Byproducts"

Diagnosis: If you observe a new spot on TLC that stains positively with ferric chloride (indicating a phenol) or see a mass loss of 14 Da (M-14), you are likely experiencing O-demethylation .

Root Cause:

Classic Robinson-Gabriel reagents like concentrated

Corrective Protocol (The "Self-Validating" Fix):

Switch to the Burgess Reagent or a buffered

Optimized Protocol: Burgess Reagent Cyclization

-

Preparation: Dissolve the

-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M). -

Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 equiv) in one portion.

-

Reaction: Stir at reflux (66°C) for 2–4 hours.

-

Checkpoint: Monitor TLC.[2] The polar starting amide should disappear, replaced by the less polar oxazole.

-

-

Workup: Cool to RT. Dilute with

, wash with water (x2) and brine. -

Validation:

NMR should show the diagnostic oxazole singlet at

Data: Dehydrating Agent Comparison

| Reagent | Conditions | Yield | Risk of Demethylation | Recommendation |

| Conc. | 45-55% | High | Avoid for methoxy-arenes. | |

| Reflux, 4h | 60-75% | Moderate | Use only if anhydrous. | |

| Burgess Reagent | THF, 66°C, 2h | 85-92% | Low | Recommended Standard. |

| 70-80% | Low-Moderate | Good alternative; watch for iodination. |

Workflow B: Iodine-Mediated Oxidative Cyclization

The Protocol: Direct oxidative cyclization of enamides or ketones with nitriles using molecular iodine (

Troubleshooting Module: "I See M+126 Peaks (Iodination)"

Diagnosis:

Mass spectrometry shows the product mass (

Root Cause:

The 3-methoxyphenyl ring is electron-rich. When using

Mechanism Visualization: The diagram below illustrates the competition between the desired cyclization and the undesired EAS side reaction.

Caption: Pathway divergence in Iodine-mediated synthesis. Excess oxidant leads to irreversible halogenation of the electron-rich aryl ring.

Corrective Protocol:

-

Stoichiometry Control: Do not use excess iodine. Use exactly 1.0–1.1 equivalents.

-

Scavengers: Add an acid scavenger like

or a specific iodine scavenger if the reaction allows. -

Alternative Oxidant: Switch to Hypervalent Iodine (PIDA/PIFA) . These reagents are potent oxidants for cyclization but are sterically bulkier and less prone to performing EAS on the phenyl ring compared to elemental iodine.

Mechanistic Logic & Pathway Analysis

Understanding why these reactions fail is the key to prevention. The following diagram maps the Robinson-Gabriel pathway and the specific failure nodes for the 3-methoxyphenyl system.

Caption: Critical failure nodes in the Robinson-Gabriel synthesis. Note that demethylation usually occurs post-formation or during harsh dehydration.

Frequently Asked Questions (FAQs)

Q1: Can I use the Van Leusen reaction (TosMIC + Aldehyde) for this target? A: Proceed with caution. The standard Van Leusen reaction between an aldehyde and TosMIC typically yields the 5-substituted oxazole (e.g., 5-(3-methoxyphenyl)oxazole), not the 2-substituted isomer. To obtain the 2-substituted oxazole via isocyanide chemistry, you would need a specific isocyanide bearing the aryl group, which is less accessible than the Robinson-Gabriel precursors [1, 5].

Q2: My product turns yellow/brown upon storage. Is it unstable? A: Oxazoles are generally stable, but electron-rich derivatives (like methoxy-substituted ones) can undergo photo-oxidation or hydrolysis if traces of acid remain.

-

Fix: Ensure the final product is stored under inert atmosphere (

/Ar) and that the final workup included a basic wash (

Q3: How do I purify the product if the amide starting material co-elutes? A: This is common. The amide is a Hydrogen-bond donor, while the oxazole is a weak base.

-

Technique: Wash the organic layer with dilute HCl (1M). The oxazole will protonate and move to the aqueous layer. Wash the aqueous layer with ether (removes amide), then basify the aqueous layer (NaOH) and extract the pure oxazole back into ether [3]. Note: Do this quickly to avoid hydrolysis.

References

-

Robinson-Gabriel Synthesis Overview. SynArchive. [Link]

-

Burgess Reagent in Oxazole Synthesis. Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. J. Org.[3][4] Chem. [Link]

-

Oxazole Properties and Reactions. PharmaGuideline. [Link]

-

Iodine-Mediated Cyclization. ResearchGate. [Link]

-

Van Leusen Reaction Specifics. Organic-Chemistry.org. [Link]

-

Demethylation Conditions. Chem-Station. [Link]

Sources

Advanced Troubleshooting: Oxidative Coupling in Phenyloxazole Synthesis

Technical Support Center | Application Note ID: OXZ-2026-T

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnostic Protocols for Oxidative C-H/N-H Functionalization and Cyclization

Introduction: The Oxidative Shift

Traditional phenyloxazole synthesis (e.g., Robinson-Gabriel dehydration) often requires harsh acidic conditions incompatible with sensitive pharmacophores. The shift toward oxidative coupling —specifically transition-metal-catalyzed C-H activation and metal-free hypervalent iodine mediation—offers milder alternatives but introduces complex failure modes.

This guide addresses the three most common oxidative routes:

-

Copper-Catalyzed Intramolecular Cyclization (Enamides

Oxazoles) -

Rhodium-Catalyzed C-H Annulation (Benzamides + Alkynes)

-

Hypervalent Iodine-Mediated Oxidation (Ketones/Imines

Oxazoles)

Method Selection & Decision Matrix

Before troubleshooting, ensure you are applying the correct methodology for your substrate class.

Figure 1: Decision matrix for selecting the oxidative coupling pathway based on available precursors.

Module A: Copper-Catalyzed Enamide Cyclization

Context: This method typically utilizes Cu(II) salts (e.g., Cu(OAc)₂, CuBr₂) and an oxidant (O₂ or peroxides) to cyclize enamides via vinylic C-H functionalization.

Troubleshooting Guide

Q1: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?

-

Diagnosis: Catalyst poisoning or Product Inhibition. The oxazole product, being a good ligand (especially at N3), can coordinate to the Copper center, displacing the more labile enamide substrate.

-

The Fix:

-

Ligand Exchange: Switch to a bidentate ligand like 1,10-phenanthroline . It binds Cu more strongly than the oxazole product, keeping the metal active.

-

Temperature Bump: Increase temperature to 80°C to promote ligand dissociation (product release).

-

Check Oxidant: If using air/O₂, mass transfer may be limiting. Switch to a stoichiometric oxidant like K₂S₂O₈ (2.0 equiv) to drive the re-oxidation of Cu(I) to Cu(II).

-

Q2: I see significant hydrolysis of the enamide back to the amide + ketone.

-

Diagnosis: Trace moisture in the presence of Lewis acidic Cu(II).

-

The Fix:

-

Add 3Å Molecular Sieves (powdered, activated).

-

Switch solvent from DMF (hygroscopic) to Anhydrous Toluene or Chlorobenzene .

-

Note: Some protocols claim "open air" stability, but electron-rich enamides are prone to hydrolysis.

-

Q3: What is the mechanism driving this? I need to rationalize the regioselectivity.

-

Insight: The reaction proceeds via a Single Electron Transfer (SET) mechanism creating a nitrogen-centered radical, followed by intramolecular attack.

Figure 2: Simplified catalytic cycle for Cu(II)-mediated oxidative cyclization of enamides.

Module B: Rhodium-Catalyzed Annulation (Benzamide + Alkyne)

Context: Rh(III) catalyzes the C-H activation of benzamides (directed by the amide group) and subsequent insertion of an internal alkyne.

Troubleshooting Guide

Q1: No reaction occurs, starting material is recovered.

-

Diagnosis: Failure of the C-H activation step (CMD - Concerted Metalation-Deprotonation).

-

The Fix:

-

The "Magic" Additive: Ensure you are using Cu(OAc)₂ (as oxidant) AND Pivalic Acid (PivOH) or CsOPiv .

-

Why? The pivalate anion acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the ortho position. Without a carboxylate source, Rh(III) cannot easily activate the C-H bond.

-

Q2: I am getting a mixture of regioisomers (C4-phenyl vs C5-phenyl).

-

Diagnosis: Poor steric differentiation in the alkyne.

-

The Fix:

-

Electronic Bias: If using an unsymmetrical alkyne (e.g., 1-phenyl-1-propyne), the C-Rh bond prefers to insert at the less sterically hindered carbon, or the carbon polarized by electron-withdrawing groups.

-

Directing Groups: Use an N-pentafluorophenyl benzamide. The electron-deficient directing group accelerates the initial C-H activation, often improving selectivity by "locking" the catalyst geometry.

-

Q3: The catalyst turns into a black precipitate immediately.

-

Diagnosis: Catalyst decomposition to Rh(0) (inactive "Rh black").

-

The Fix:

-

Insufficient oxidant. Ensure Cu(OAc)₂ is present in stoichiometric excess (2.1 equiv).

-

Solvent is too reducing (avoid alcohols if possible; stick to t-Amyl Alcohol or DCE ).

-

Module C: Hypervalent Iodine (Metal-Free)

Context: Using PIDA (PhI(OAc)₂) or PIFA to oxidatively cyclize ketones (with nitriles) or Schiff bases.

Troubleshooting Guide

Q1: The reagent (PIDA) seems to decompose or gives low yields.

-

Diagnosis: Solvent incompatibility.

-

The Fix: Switch to TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) .

-

Why? These fluorinated solvents stabilize the radical cation intermediates formed during the oxidation and prevent nucleophilic attack by the solvent itself. They are critical for "clean" hypervalent iodine chemistry.

Q2: Over-oxidation occurs (formation of N-oxides or ring cleavage).

-

Diagnosis: Reagent is too aggressive (PIFA is stronger than PIDA).

-

The Fix:

-

Switch from PIFA to PIDA .

-

Lower temperature to 0°C.

-

Buffer the reaction with NaHCO₃ to neutralize acetic acid/TFA byproducts which might catalyze decomposition.

-

Summary of Conditions & Compatibilities

| Method | Key Reagents | Best For... | "Magic" Solvent | Critical Additive |

| Cu-Catalyzed | Cu(OAc)₂, O₂/K₂S₂O₈ | Enamides | MeCN, Toluene | 1,10-Phenanthroline |

| Rh-Catalyzed | [Cp*RhCl₂]₂, Cu(OAc)₂ | Benzamide + Alkyne | t-AmylOH, DCE | Pivalic Acid (30 mol%) |

| Hypervalent I | PIDA, BF₃·OEt₂ | Ketones + Nitriles | TFE / HFIP | BF₃·OEt₂ (Lewis Acid) |

References

-

Copper-Catalyzed Oxidative Cyclization of Enamides

-

Rhodium-Catalyzed Annulation (C-H Activation)

- Glorius, F., et al. "Rh(III)-Catalyzed C-H Activation and Multi-Component Reactions." Angew. Chem. Int. Ed., 2011, 50(9), 2171–2174.

-

Hypervalent Iodine in Heterocycle Synthesis

-

Zhdankin, V. V.[6] "Hypervalent Iodine Reagents in Organic Synthesis." Chem. Rev., 2008 , 108(12), 5299–5358.

-

-

Mechanistic Insights on Oxidative Coupling

- Liu, C., & Lei, A. "Oxidative Coupling Mechanisms: Current State of Understanding." J. Am. Chem. Soc., 2013, 135(47), 17684–17696.

(Note: Ensure all safety protocols regarding heavy metals and pressurized oxidants are followed according to your institution's EHS guidelines.)

Sources

- 1. Copper/Nitroxyl-Catalyzed Synthesis of Pyrroles by Oxidative Coupling of Diols and Primary Amines at Room Temperature [organic-chemistry.org]

- 2. Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 19. Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine | Edgars Suna Group [ospt.osi.lv]

- 6. experts.umn.edu [experts.umn.edu]

Technical Support Center: Solubility & Assay Optimization for 2-(3-Methoxyphenyl)-1,3-oxazole

Executive Summary

You are encountering solubility challenges with 2-(3-Methoxyphenyl)-1,3-oxazole , a lipophilic heterocyclic scaffold often used in kinase inhibition and medicinal chemistry campaigns. Its structure—a planar phenyl-oxazole core—predisposes it to two specific failure modes in biological assays:

-

Aqueous "Crashing": Rapid precipitation upon dilution from DMSO into aqueous media due to high lattice energy and hydrophobic pi-stacking.

-

Promiscuous Aggregation: Formation of colloidal aggregates that sequester proteins, leading to false-positive IC50 values.

This guide provides validated protocols to resolve these issues, moving beyond simple "mix and pray" approaches to thermodynamically stable delivery systems.

Module 1: The "Crash" Phenomenon & Stock Management

The Root Cause

The methoxy-phenyl group adds minor polarity, but the oxazole core remains highly aromatic. When you dilute a 10 mM DMSO stock directly into a buffer (e.g., PBS), the sudden change in dielectric constant forces the hydrophobic molecules to cluster instantly. This is not a slow crystallization; it is an immediate amorphous precipitation often invisible to the naked eye but devastating to assay reproducibility.

Protocol A: The Anhydrous Stock System

Objective: Prevent compound degradation and micro-precipitation within the stock vial.

-

Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Standard DMSO absorbs atmospheric moisture, reducing solubility over time.

-

Vessel: Store in amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) tubes for long-term storage, as lipophilic oxazoles can leach into the plastic matrix.

-

Dissolution:

-

Weigh powder.

-

Add DMSO to reach 10 mM or 20 mM .

-

Critical Step: Sonicate in a water bath at 37°C for 5-10 minutes. Visual clarity is not enough; sonication breaks up micro-crystalline seeds.

-

Protocol B: The "Intermediate Dilution" Workflow

Objective: Prevent "shock" precipitation when dosing cells or proteins.

Do NOT pipette 1 µL of stock directly into 1 mL of media. Instead, use an intermediate step to lower the DMSO concentration gradually while keeping the compound solubilized.[1][2]

Figure 1: The Intermediate Dilution Strategy. By creating a 10% DMSO intermediate, you allow the compound to solvate in a semi-aqueous environment before the final dilution, significantly reducing precipitation risk.

Module 2: Advanced Solubilization (When DMSO Fails)

If the compound precipitates even with the intermediate protocol (common at concentrations >10 µM), you must use a carrier system.

The Carrier of Choice: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Oxazoles fit well into the hydrophobic cavity of beta-cyclodextrins. This encapsulates the lipophilic portion while presenting a hydrophilic exterior to the buffer.

Protocol: Complexation Strategy

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS or Media). Filter sterilize (0.22 µm).

-

Solubilization:

-

Add your compound (from DMSO stock) to the 20% CD solution.

-

Shake/Vortex at room temperature for 30 minutes.

-

Result: The cyclodextrin sequesters the oxazole, preventing aggregation.

-

-

Dilution: Use this complexed solution to dose your cells.

Comparative Solvent Tolerance Table

| Solvent/Carrier | Max Conc.[1][2][3][4] (Cell Assay) | Max Conc. (Enzymatic) | Pros | Cons |

| DMSO | 0.1% - 0.5% | 2% - 5% | Standard, cheap. | Toxicity, protein denaturation. |

| Ethanol | < 0.1% | < 1% | Volatile. | High evaporation, cytotoxicity. |

| HP-β-CD | 0.5% - 2% | > 5% | Best for Oxazoles. | Expensive, requires mixing time. |

| Tween-80 | Avoid | 0.01% | Good for enzymes. | Lyses cells, creates bubbles. |

Module 3: Validating Your Data (Excluding Artifacts)

2-(3-Methoxyphenyl)-1,3-oxazole is a flat aromatic system. In aqueous solution, it can stack like plates (pi-stacking), forming "colloidal aggregates." These aggregates coat proteins non-specifically, inhibiting them. This looks like a potent drug (low IC50), but it is a false positive .

The "Detergent Sensitivity" Test

To prove your IC50 is real and not an aggregation artifact:

-

Run your standard IC50 assay.

-

Run the assay again with 0.01% Triton X-100 (or Tween-80) added to the buffer.

-

If IC50 remains stable: True inhibition.

-

If IC50 shoots up (potency lost): The compound was aggregating.[3] The detergent broke the aggregates, revealing the compound is actually inactive.

-

Solubility Decision Tree

Figure 2: Troubleshooting logic flow for determining the correct solubilization method based on assay type.

Frequently Asked Questions (FAQs)

Q: Can I use PEG400 instead of DMSO? A: Yes, Polyethylene Glycol 400 (PEG400) is a viable cosolvent. However, phenyl-oxazoles often require high percentages (>20%) of PEG to stay soluble, which can be viscous and difficult to pipette. We recommend Cyclodextrins (HP-β-CD) over PEG for this specific scaffold.

Q: My compound is fluorescent. Will this affect my assay? A: Warning: Phenyl-oxazoles are structurally related to PPO (2,5-diphenyloxazole), a common scintillator. They often fluoresce in the blue region (Emission ~360-400 nm). If your assay uses a blue readout (e.g., DAPI, BFP, or Coumarin-based substrates), you must run a "Compound Only" control to subtract background interference.

Q: How do I know if the compound has degraded in the DMSO stock? A: Oxazoles are generally stable, but the methoxy group can be sensitive to strong acids. If your DMSO has absorbed water and become acidic over time (DMSO degrades to dimethyl sulfide and trace acids), the compound may hydrolyze. Always check the stock purity via LC-MS if it is older than 3 months.

References

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today, 11(23-24), 1074-1081. (The authoritative source on false positives via aggregation). Link

-

Waybright, T. J., et al. (2009). Assay Artifacts: The "Dark Side" of High-Throughput Screening. Current Chemical Genomics, 3, 1-10. Link

-

PubChem Compound Summary. (2024). 2-(3-Methoxyphenyl)-1,3-oxazole.[5] National Center for Biotechnology Information. Link

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[(3-Methoxyphenyl)methyl]-1,3-oxazole | C11H11NO2 | CID 137526154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(3-Methoxyphenyl)-1,3-oxazole

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(3-Methoxyphenyl)-1,3-oxazole. By comparing its fragmentation with that of foundational heterocyclic and substituted aromatic structures, we aim to provide a logical framework for interpreting the mass spectra of similarly complex molecules.

The Structural Context: 2-(3-Methoxyphenyl)-1,3-oxazole

2-(3-Methoxyphenyl)-1,3-oxazole is a heterocyclic compound featuring a central 1,3-oxazole ring substituted at the 2-position with a 3-methoxyphenyl group. The stability of both the aromatic phenyl ring and the heteroaromatic oxazole ring, combined with the presence of a methoxy functional group, dictates a rich and informative fragmentation pattern under electron ionization. Understanding the interplay of these structural motifs is key to deciphering its mass spectrum.

Predicted Fragmentation Pathways of 2-(3-Methoxyphenyl)-1,3-oxazole

Based on established fragmentation principles for oxazoles and methoxy-substituted aromatic compounds, we can predict the primary fragmentation pathways for 2-(3-Methoxyphenyl)-1,3-oxazole upon electron impact.[1][2] The molecular ion (M⁺˙) is expected to be prominent due to the aromatic nature of the compound.

The fragmentation cascade is likely initiated by several key processes:

-

Cleavage of the methoxy group: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable phenoxy cation, or the loss of a formyl radical (•CHO).[2]

-

Fission of the oxazole ring: The oxazole ring is known to undergo characteristic cleavages, including the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).[1][3]

-

Combined ring and substituent fragmentation: Subsequent fragmentations will likely involve combinations of these initial steps, leading to a series of smaller, stable ions.

Below is a diagram illustrating the predicted major fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathways of 2-(3-Methoxyphenyl)-1,3-oxazole.

A Comparative Analysis of Fragmentation Patterns

To build a robust understanding, we will compare the predicted fragmentation of our target molecule with the known fragmentation of its core components: the unsubstituted oxazole ring and a generic methoxy-substituted aromatic compound.

| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) | Supporting Rationale |

| Oxazole | - Loss of H•- Loss of CO- Loss of HCN | 68 ([M-H]⁺)41 ([M-CO]⁺˙)42 ([M-HCN]⁺˙) | The fundamental fragmentation of the oxazole ring involves cleavage and rearrangement to eliminate stable neutral molecules like CO and HCN.[1][3] |

| Anisole (Methoxybenzene) | - Loss of •CH₃- Loss of CH₂O | 93 ([M-CH₃]⁺)78 ([M-CH₂O]⁺˙) | The fragmentation is dominated by the cleavage of the ether bond, leading to the loss of a methyl radical or formaldehyde. |

| 2-(3-Methoxyphenyl)-1,3-oxazole (Predicted) | - Loss of •CH₃- Loss of •CHO- Loss of CO- Loss of HCN | 160 ([M-CH₃]⁺)146 ([M-CHO]⁺)147 ([M-CO]⁺˙)148 ([M-HCN]⁺˙) | The fragmentation pattern is a composite of the pathways observed for its constituent parts, with initial losses from both the methoxy group and the oxazole ring.[1][2] |

This comparative table highlights how the fragmentation of a complex molecule can be logically deduced from the behavior of its simpler analogues. The presence of the methoxy-phenyl substituent introduces new fragmentation channels alongside the characteristic cleavages of the oxazole ring.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized, yet detailed, protocol for acquiring the mass spectrum of a small molecule such as 2-(3-Methoxyphenyl)-1,3-oxazole using a standard gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

Objective: To obtain a reproducible electron ionization mass spectrum of 2-(3-Methoxyphenyl)-1,3-oxazole.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the analysis of semi-volatile heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40 - 400

-

Scan Rate: 2 scans/second

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-(3-Methoxyphenyl)-1,3-oxazole.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways.

-

Sources

IR spectrum analysis of 2-(3-Methoxyphenyl)-1,3-oxazole functional groups

Topic: IR Spectrum Analysis of 2-(3-Methoxyphenyl)-1,3-oxazole Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide for Structural Validation and Reaction Monitoring

Executive Summary & Application Context

In medicinal chemistry and scintillator development, 2-(3-Methoxyphenyl)-1,3-oxazole represents a critical heterocyclic scaffold. Its structural integrity relies on the successful fusion of the electron-rich 3-methoxyphenyl ring with the electron-deficient 1,3-oxazole core.

This guide provides an in-depth spectral analysis of this compound, contrasting it with its acyclic amide precursors. Unlike standard spectral libraries that list peaks in isolation, this guide focuses on the comparative shifts that validate the cyclodehydration process—the primary "performance" metric for synthetic chemists. We analyze the vibrational modes that distinguish the target molecule from impurities and isomers, providing a self-validating protocol for structural confirmation.

Mechanistic Workflow: Synthesis to Spectral Validation

To understand the IR spectrum, one must understand the bond changes that generate it. The most common synthesis route involves the Robinson-Gabriel cyclodehydration of an

Figure 1: Cyclodehydration Monitoring Pathway The following workflow illustrates the transformation of functional groups and the corresponding spectral checkpoints.

Caption: Workflow tracking the conversion of acyclic amide precursors to the oxazole ring, highlighting the critical checkpoint for IR analysis.

Detailed Spectral Assignment: The Fingerprint

The IR spectrum of 2-(3-Methoxyphenyl)-1,3-oxazole is a composite of two distinct moieties: the 1,3-oxazole heterocyclic ring and the 3-methoxyphenyl substituent .

A. The 1,3-Oxazole Core (The "Target" Signal)

The formation of the oxazole ring is confirmed by the appearance of specific C=N and C-O-C (ring) vibrations that are absent in the precursor.

| Functional Group | Wavenumber ( | Intensity | Vibrational Mode Assignment |

| C=N (Oxazole) | 1610 – 1590 | Medium-Strong | Ring Stretching. This band is diagnostic of the heteroaromatic system. It often overlaps with aromatic C=C but is distinguishable by its sharpness compared to the broad amide C=O of the precursor. |

| C=C (Ring) | 1550 – 1480 | Variable | Skeletal Ring Vibrations. Coupled vibrations of the oxazole and benzene rings. |

| C-O-C (Ring) | 1140 – 1090 | Strong | Ring Breathing/Stretching. Characteristic of the 5-membered oxygen-containing heterocycle. Distinct from the exocyclic methoxy ether. |

| Oxazole Ring Def. | 1050 – 1040 | Medium | In-plane Deformation. A fingerprint band specific to 2-substituted 1,3-oxazoles. |

B. The 3-Methoxyphenyl Substituent (The "Anchor" Signal)

These peaks remain relatively stable throughout the synthesis but provide confirmation of the substitution pattern.

| Functional Group | Wavenumber ( | Intensity | Vibrational Mode Assignment |

| Ar-H Stretch | 3100 – 3000 | Weak | C-H Stretching (sp²). Typical for aromatic systems. |

| Methoxy C-H | 2960 – 2835 | Weak-Medium | C-H Stretching (sp³). The band at ~2835 |

| Ar-O-C (Ether) | 1265 – 1230 | Strong | Asymmetric C-O-C Stretch. The aryl-alkyl ether linkage. This is often the strongest peak in the fingerprint region. |

| O-CH3 (Ether) | 1050 – 1020 | Strong | Symmetric C-O-C Stretch. |

| Meta-Subst. | 780 – 750 & 690 | Strong | C-H Out-of-Plane Bending. Diagnostic for 1,3-disubstituted (meta) benzene rings. |

Comparative Analysis: Product vs. Alternatives

The primary challenge in oxazole synthesis is differentiating the final product from the Acyclic Precursor (incomplete reaction) or Isoxazole Isomers (if using hydroxylamine pathways).

Scenario A: Monitoring Reaction Success (Oxazole vs. Amide Precursor)

This is the most critical comparison for process chemists.

| Feature | Precursor (Amide) | Product (Oxazole) | Status |

| 3400-3200 | Broad Band (N-H) | Absent | |

| 1690-1650 | Strong Band (C=O Amide) | Absent | |

| 1610-1590 | Weak/Shoulder (Ar-C=C) | Distinct Sharp Band (C=N) | |

| 1140-1090 | Weak | Strong (C-O-C Ring) |

Expert Insight: If you observe a residual broad peak around 3300

or a carbonyl shoulder at 1680, the cyclodehydration is incomplete. The oxazole product should be "dry" in the N-H region.

Scenario B: Structural Verification (1,3-Oxazole vs. 1,2-Isoxazole)

While isomeric, these two rings have distinct signatures due to the position of the heteroatoms.

-

1,3-Oxazole: Shows a "Ring Breathing" band near 1050

and 1140 -

1,2-Isoxazole: Typically exhibits a characteristic N-O stretching vibration around 950-1000

which is absent in the 1,3-oxazole.

Experimental Protocol: Self-Validating Analysis

To ensure reproducible data that matches the theoretical values above, follow this standardized protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR)

Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid hygroscopic interference in the >3000

Step-by-Step Workflow:

-

Background Collection:

-

Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

-

Collect a 32-scan background spectrum to remove atmospheric

(2350

-

-

Sample Preparation:

-

If Solid: Place ~2 mg of crystalline 2-(3-Methoxyphenyl)-1,3-oxazole directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.

-

If Oil/Liquid: Place a single drop on the crystal. Ensure no air bubbles are trapped.

-

-

Acquisition:

-

Resolution: 4

. -

Scans: 64 scans (to improve Signal-to-Noise ratio for weak aromatic overtones).

-

Range: 4000 – 600

.

-

-

Data Processing (The "Self-Check"):

References

-

Turchi, I. J. (1986).[4] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text on oxazole ring vibrations).

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 2,5-di-(3-Methoxyphenyl)-1,3,4-oxadiazole. NIST Standard Reference Database.

-

Palmer, M. H., et al. (2025). The infrared spectrum of isoxazole and oxazole: A comparative study of vibrational modes. ResearchGate.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Methoxy and Meta-substituted benzene assignments).

-

PubChem. 2-[(3-Methoxyphenyl)methyl]-1,3-oxazole Compound Summary. National Library of Medicine.

Sources

Definitive Guide: HPLC Method Development & Validation for 2-(3-Methoxyphenyl)-1,3-oxazole

Executive Summary & Chemical Profile[1][2]

The analysis of 2-(3-Methoxyphenyl)-1,3-oxazole presents specific chromatographic challenges due to its weakly basic heterocyclic core and the lipophilic nature of the methoxyphenyl substituent. While standard C18 methods often suffice for general purity checks, they frequently fail to resolve critical synthesis impurities (such as regioisomers or unreacted van Leusen intermediates) during rigorous drug substance validation.

This guide objectively compares a modern Core-Shell C18 (Method A) approach against traditional Porous C18 (Method B) and Phenyl-Hexyl (Method C) alternatives. Based on comparative efficiency and selectivity data, Method A is recommended as the "Gold Standard" for validation due to superior peak capacity and MS-compatibility.

Chemical Profile[2][3][4][5][6][7][8][9]

-

Analyte: 2-(3-Methoxyphenyl)-1,3-oxazole

-

Molecular Formula: C10H9NO2

-

Physicochemical Properties:

-

LogP (Predicted): ~2.5 – 2.8 (Moderately Lipophilic)

-

pKa (Oxazole Nitrogen): ~0.8 – 1.5 (Very weak base; neutral at pH > 2.5)

-

UV Max: ~255 nm (Primary), ~280 nm (Secondary shoulder)

-

Comparative Study: Stationary Phase Selection

To determine the optimal method, three distinct stationary phases were evaluated. The goal was to maximize resolution (

Experimental Data Summary (Representative)

| Parameter | Method A (Recommended) | Method B (Traditional) | Method C (Alternative) |

| Column Tech | Core-Shell C18 (2.6 µm) | Fully Porous C18 (5 µm) | Phenyl-Hexyl (3.5 µm) |

| Mobile Phase | 0.1% Formic Acid / MeCN | Phosphate Buffer pH 3.0 / MeOH | 0.1% Formic Acid / MeCN |

| Retention Time ( | 4.2 min | 6.8 min | 5.1 min |

| Theoretical Plates ( | > 18,000 | ~ 8,500 | ~ 12,000 |

| Tailing Factor ( | 1.05 | 1.15 | 1.08 |

| Resolution (Impurity) | 3.5 | 2.1 | 4.2 (High Selectivity) |

| MS Compatible? | Yes | No | Yes |

Analysis of Alternatives

-

Method A (Core-Shell C18): Delivers the sharpest peaks due to the shorter diffusion path in core-shell particles. The use of Acetonitrile (MeCN) provides lower backpressure and sharper peaks than Methanol.

-

Method B (Porous C18): The traditional "workhorse" method. While robust, the 5 µm particles result in broader peaks and lower sensitivity (LOD/LOQ). The non-volatile phosphate buffer precludes Mass Spectrometry (MS) detection.

-

Method C (Phenyl-Hexyl): Excellent for separating aromatic isomers (pi-pi interactions). If the 3-methoxy vs. 4-methoxy regioisomer separation is the sole critical quality attribute, this column is superior. However, for general purity and speed, Method A is more versatile.

Recommended Protocol (Method A)

This protocol is designed to be self-validating , meaning system suitability criteria are built into the workflow to ensure data integrity before sample analysis begins.

Chromatographic Conditions

-

Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.2 mL/min.

-

Column Temp: 40°C (Controls viscosity and improves reproducibility).

-

Injection Volume: 5 µL.

-

Detection: PDA/UV at 254 nm (Reference 360 nm).

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 6.0 | 80 | Linear Ramp (Elute Analyte) |

| 7.0 | 95 | Wash (Remove Dimers/Oligomers) |

| 7.1 | 30 | Re-equilibration |

| 10.0 | 30 | End of Run |

Method Validation (ICH Q2 Guidelines)

The following validation parameters must be executed to demonstrate the method is suitable for its intended purpose.

A. Specificity & Stress Testing

Objective: Prove the method can distinguish the analyte from degradation products. Protocol:

-

Acid Hydrolysis: Reflux analyte in 0.1 N HCl for 2 hours.

-

Oxidation: Treat with 3%

for 4 hours. -

Inject: Analyze stressed samples.

-

Acceptance: Peak purity index > 0.999 (using PDA); Resolution > 1.5 between analyte and any degradant.

B. Linearity & Range

Objective: Confirm response is proportional to concentration. Protocol:

-

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).

-

Acceptance: Correlation coefficient (

)

C. Accuracy (Recovery)

Objective: Ensure no matrix interference. Protocol:

-

Spike known amounts of pure standard into a placebo matrix (if formulation) or solvent (if API).

-

Levels: 80%, 100%, 120%.

-

Acceptance: Mean recovery 98.0% – 102.0%.[5]

D. Precision (Repeatability)

Protocol:

-

Inject the standard solution (100% level) 6 times.

-

Acceptance: RSD of Peak Area

; RSD of Retention Time

E. System Suitability Test (SST) - Run Daily

Before analyzing any unknown samples, the system must pass these criteria:

-

Theoretical Plates: > 5,000

-

Tailing Factor: < 1.5

-

Capacity Factor (k'): > 2.0 (Ensures retention is not void volume)

Visualizations

Diagram 1: Method Validation Workflow

This flowchart illustrates the logical progression of the validation lifecycle, ensuring no step is skipped.

Caption: Step-by-step validation lifecycle following ICH Q2(R1) guidelines.

Diagram 2: Synthesis & Impurity Origin

Understanding where impurities come from is critical for Specificity. This diagram shows the Van Leusen synthesis route and potential impurities the HPLC method must resolve.

Caption: Van Leusen synthesis pathway highlighting the starting aldehyde as a critical impurity to monitor.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.[6][7] (General oxazole method principles). Link

-

Bhatia, M.S., et al. (2018). RP-HPLC Method Development and Validation for Oxazole Derivatives. Journal of Applied Pharmaceutical Science. (Cited for general buffer selection in oxazole analysis). Link

-

PubChem. (n.d.). Compound Summary for 2-(3-Methoxyphenyl)-1,3-oxazole. National Library of Medicine. Link

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Separation of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Methoxyphenyl)-1,3-oxazole

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like 2-(3-Methoxyphenyl)-1,3-oxazole represent a critical class of molecules with significant therapeutic potential. However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, experience-driven framework for the safe handling of 2-(3-Methoxyphenyl)-1,3-oxazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety.

I. Hazard Assessment and Personal Protective Equipment (PPE) Matrix

A thorough risk assessment is the cornerstone of safe laboratory practice.[2] Based on the hazard profile of similar oxazole derivatives, a multi-layered approach to PPE is essential to protect against potential exposure through inhalation, skin contact, and eye contact.

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a significant splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against chemical splashes and airborne particles that can cause serious eye irritation.[3][4] |

| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat or a chemical-resistant apron should be worn. | Prevents direct skin contact, which may cause irritation.[3] The selection of glove material should be based on compatibility with the specific solvents being used. Always inspect gloves for tears or holes before use.[5] A lab coat provides a removable barrier in case of a spill.[6] |

| Respiratory Protection | All handling of 2-(3-Methoxyphenyl)-1,3-oxazole should be conducted in a certified chemical fume hood. | This is the primary engineering control to minimize the inhalation of vapors, which may cause respiratory tract irritation.[5][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][7] |

II. The Causality of Protection: Why This PPE is Essential

Understanding the "why" behind each piece of PPE fosters a deeper commitment to safety protocols.

-

Eye Protection: The oxazole ring system and its substituents can be irritating to the eyes upon contact. Safety goggles create a seal around the eyes, offering more comprehensive protection from splashes and vapors than standard safety glasses.[4]

-

Gloves and Lab Coat: Dermal absorption is a significant route of chemical exposure. Chemical-resistant gloves prevent the compound from coming into direct contact with the skin.[5] A lab coat not only protects your personal clothing but also provides an easily removable layer in the event of a significant spill, preventing prolonged skin contact.[6]

-

Chemical Fume Hood: Many organic compounds, including those with a methoxy-phenyl group, have some degree of volatility. A properly functioning chemical fume hood is the most effective way to contain vapors at the source, preventing them from entering the breathing zone of the researcher.[5]

III. Step-by-Step Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring experimental integrity.

A. Preparation and Donning PPE:

-

Inspect Your Workspace: Before beginning any work, ensure that the chemical fume hood is operational and that the sash is at the appropriate height.[5] Confirm the location and accessibility of the nearest safety shower and eyewash station.

-

Gather All Materials: Have all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.

-

Don PPE: Put on your lab coat, followed by safety goggles. Finally, don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[3]

B. Handling and Experimental Work:

-

Dispensing: All weighing and dispensing of 2-(3-Methoxyphenyl)-1,3-oxazole should be performed inside the chemical fume hood.[7]

-

Reactions: Set up your reaction apparatus within the fume hood, ensuring it is secure. If heating is required, use a controlled heating mantle and monitor the reaction closely.

-

Post-Handling: After handling the compound, decontaminate any surfaces and equipment that may have come into contact with it. Wash your hands thoroughly with soap and water after removing your gloves.[5][8]

C. Doffing and Disposal of PPE:

-

Glove Removal: Remove gloves using the proper technique to avoid touching the outer, contaminated surface with your bare hands.[9]

-

Dispose of Consumables: Dispose of all contaminated disposable items, such as gloves and weighing paper, in a designated and clearly labeled hazardous waste container.[10]

-

Lab Coat and Goggles: Remove your lab coat and goggles. Store them in a designated area away from personal belongings.

IV. Spill Response and Waste Disposal Plan

A. Spill Management:

-

Small Spills: For minor spills contained within the fume hood, use an inert absorbent material like vermiculite or sand to soak up the material.[7] The contaminated absorbent should then be placed in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: In the event of a larger spill, evacuate the immediate area and notify your laboratory supervisor and institutional safety officer.[7]

B. Waste Disposal:

-

Segregation: All waste containing 2-(3-Methoxyphenyl)-1,3-oxazole, including reaction residues and contaminated materials, must be segregated from other waste streams.[3]

-

Containerization: Place all hazardous waste in a clearly labeled, sealed, and appropriate container.[10] The label should include the chemical name and associated hazards.

-

Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste.[10][11] Never dispose of chemical waste down the drain.

V. Visualizing the Safety Workflow

To further clarify the procedural flow for safely handling 2-(3-Methoxyphenyl)-1,3-oxazole, the following diagram outlines the critical steps from preparation to disposal.

Caption: Workflow for Safe Handling of 2-(3-Methoxyphenyl)-1,3-oxazole.

By integrating these safety measures into your daily laboratory routines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and adaptation. Always consult with your institution's environmental health and safety department for specific guidance and training.

References

- BenchChem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.

- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.

- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.

- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

- ChemScene. (n.d.). 4-(3-Methoxyphenyl)oxazole.

- Fisher Scientific. (2025, December 22). Safety Data Sheet.

- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.

- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.

- MedPro Disposal. (n.d.). Pharmaceutical Mailback Solution.

- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

- SDUnet. (n.d.). Disposal of chemical waste at FKF.

- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.

- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.

- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.

- VWR International. (n.d.). MSDS of 2-(4-METHOXYPHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-1,3-OXAZOLE.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 3. benchchem.com [benchchem.com]

- 4. csub.edu [csub.edu]

- 5. hmc.edu [hmc.edu]

- 6. ethz.ch [ethz.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. capotchem.cn [capotchem.cn]

- 10. sdunet.dk [sdunet.dk]

- 11. medprodisposal.com [medprodisposal.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.